molecular formula C19H19Br B8348728 6-Bromo-1,1-dimethyl-4-p-tolyl-1,2-dihydronaphthalene

6-Bromo-1,1-dimethyl-4-p-tolyl-1,2-dihydronaphthalene

Cat. No.: B8348728
M. Wt: 327.3 g/mol
InChI Key: SGMCABHXEPSQOY-UHFFFAOYSA-N
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Description

6-Bromo-1,1-dimethyl-4-p-tolyl-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C19H19Br and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19Br

Molecular Weight

327.3 g/mol

IUPAC Name

6-bromo-1,1-dimethyl-4-(4-methylphenyl)-2H-naphthalene

InChI

InChI=1S/C19H19Br/c1-13-4-6-14(7-5-13)16-10-11-19(2,3)18-9-8-15(20)12-17(16)18/h4-10,12H,11H2,1-3H3

InChI Key

SGMCABHXEPSQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)Br)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of Mg metal (650 mg, 27 mmol) in THF (20 mL) was added 4-bromotoluene (5.3 g, 31 mmol) in THF (40 mL). The mixture was stirred for 2 hours at ambient temperature and heated to 70° C. for 30 minutes. After cooling to ambient temperature, 3,4-dihydro-4,4-dimethyl-7-bromo-1(2H)-naphthalenone (Compound A) (2.1 g, 8 mmol), in THF (5 mL) was added and heated to 70° C. for 24 hours. The mixture was cooled to ambient temperature and the reaction was quenched by addition of H2O. The mixture was diluted with ether:ethylacetate (1:1, 100 mL) and washed with saturated NH4Cl (15 mL), water (10 mL) and brine (10 mL). The organic layer was dried with MgSO4. Solvent was removed under reduced pressure to afford the crude product as an off. The product was dissolved in THF (20 mL). To this solution p-toleune sulfonic acid (pTSA) (35 mg) was added and the mixture was refluxed for 16 hours. The mixture was cooled to ambient temperature, diluted with ethylacetate (160 mL), washed with 10% NaHCO3 (20 mL), brine (20 mL), dried with MgSO4 and the solvent wasremoved by evaporation. Purification by chromatography on silica gel gave the title compound as a white solid.
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
650 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
sulfonic acid
Quantity
35 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A flask equipped with a Dean-Stark trap was charged with 3.4 g of (9.85 mmol) of 1,2,3,4-tetrahydro-1-hydroxy-1-(4-methylphenyl)-4,4-dimethyl-7-bromonaphthalene (Compound C) and 40 ml of benzene. A catalytic amount of p-toluenesulfonic acid monohydrate was added and the resulting solution heated to reflux for 2 hours. Upon cooling to room temperature, Et2O was added and the solution washed with H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl then dried over MgSO4. Removal of the solvents under reduced pressure, and column chromatography (100% hexane/silica gel) afforded the title compound as a colorless solid. 1H NMR (CDCl3): δ 7.32 (1H, dd, J=2.1, 8.2 Hz), 7.21 (5H, m), 7.15 (1H, d, J=2.1 Hz), 5.98 (1H, t, J=4.7 Hz), 2.40 (3H, s), 2.32 (2H, d, J=4.7 Hz), 1.30 (6H, s).
Name
1,2,3,4-tetrahydro-1-hydroxy-1-(4-methylphenyl)-4,4-dimethyl-7-bromonaphthalene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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